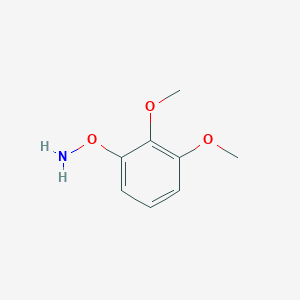
O-(2,3-dimethoxyphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,3-Dimethoxyphenyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO3. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,3-dimethoxyphenyl group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One common method for preparing hydroxylamine derivatives involves the hydrolysis of oximes.
Electrodialysis Coupled with Oxime Hydrolysis: A more advanced method involves the use of electrodialysis coupled with oxime hydrolysis.
Industrial Production Methods: Industrial production of O-(2,3-dimethoxyphenyl)hydroxylamine may involve large-scale application of the above methods, with optimizations for yield, purity, and cost-effectiveness. The specific conditions, such as temperature, pH, and reaction time, are carefully controlled to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2,3-dimethoxyphenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: O-(2,3-dimethoxyphenyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones . It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs or as a tool in biochemical research to study enzyme mechanisms and other biological processes.
Industry: The compound finds applications in the chemical industry, particularly in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of O-(2,3-dimethoxyphenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the 2,3-dimethoxyphenyl group can influence the compound’s reactivity and stability .
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes or other proteins, affecting their function. The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
- O-(diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-dinitrophenylhydroxylamine
Comparison: O-(2,3-dimethoxyphenyl)hydroxylamine is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct chemical properties compared to other hydroxylamine derivatives.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
O-(2,3-dimethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO3/c1-10-6-4-3-5-7(12-9)8(6)11-2/h3-5H,9H2,1-2H3 |
InChI Key |
WYJYCSAVZKNMAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)ON)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)


![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
